

Technical Safety & Handling Guide: 3-n-Propoxy-5-fluorobenzoyl Chloride

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Compound of Interest

Compound Name: *5-Fluoro-3-n-propoxybenzoyl chloride*

Cat. No.: *B7991022*

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Document Control:

- Version: 1.0 (SAR-Derived)
- Classification: Corrosive / Lachrymator / Moisture Sensitive
- Primary Analog: 3-Fluorobenzoyl chloride (CAS: 1711-07-5)[1][2][3]

Part 1: Chemical Identity & Predicted Properties[4]

This compound is a specialized electrophile likely employed as a "warhead" or building block in the synthesis of small molecule inhibitors (e.g., Kinase inhibitors, GPCR ligands). The fluorine atom at position 5 typically serves to block metabolic oxidation (CYP450 blocking), while the n-propoxy chain at position 3 provides lipophilic bulk to occupy hydrophobic pockets in target proteins.

Table 1: Physicochemical Constants (Calculated/Estimated)

Property	Value	Rationale/Method
Chemical Name	3-n-propoxy-5-fluorobenzoyl chloride	IUPAC Nomenclature
Molecular Formula		Stoichiometry
Molecular Weight	216.64 g/mol	Calculated
Physical State	Viscous Liquid or Low-Melting Solid	Est. based on MW increase vs. 3-F-Benzoyl Chloride (Liquid)
Boiling Point	~230–250°C (at 760 mmHg)	Extrapolated from 3-F-Benzoyl Chloride (189°C) + Propoxy group
Density	~1.25–1.35 g/cm ³	Halogenated aromatic density trend
Solubility	Reacts violently with water; Soluble in DCM, THF, Toluene	Acid chloride functionality
Flash Point	>110°C (Predicted)	High MW aromatic ester/chloride analog

Part 2: Hazard Identification & Risk Assessment[2][4][5]

Core Hazards (GHS Classification)

Signal Word: DANGER[2][4][5]

- Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][6][5]
The mechanism involves rapid hydrolysis upon contact with skin moisture, releasing Hydrochloric Acid (HCl) and the parent lipophilic benzoic acid, which can penetrate the dermis.
- Serious Eye Damage (Category 1): Irreversible corneal damage possible upon exposure to liquid or concentrated vapor.

- Acute Toxicity (Inhalation): Inhalation of vapors releases HCl gas in the respiratory tract, causing chemical pneumonitis.

The "Why" Behind the Hazard

The electrophilic carbonyl carbon is highly activated by the electron-withdrawing chlorine and fluorine atoms. Upon contact with nucleophiles (water, proteins in skin/eyes), it undergoes an addition-elimination reaction. The n-propoxy group adds lipophilicity, potentially facilitating faster absorption through the lipid bilayer of the skin compared to simpler benzoyl chlorides, making systemic toxicity a non-trivial risk.

Part 3: Critical Handling & Storage Protocols

Trustworthiness Check: This protocol utilizes a "Double-Barrier" system to prevent moisture ingress, which is the primary cause of reagent degradation and pressure buildup (HCl generation).

Storage Architecture

- Atmosphere: Store strictly under Argon or Nitrogen.
- Temperature: 2–8°C (Refrigerated). Cold storage slows the rate of hydrolysis from trace moisture.
- Container: Schlenk flask or Teflon-sealed vial. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.

Operational Workflow: Inert Transfer

Do not pour this reagent.^[7] Use positive pressure transfer techniques.



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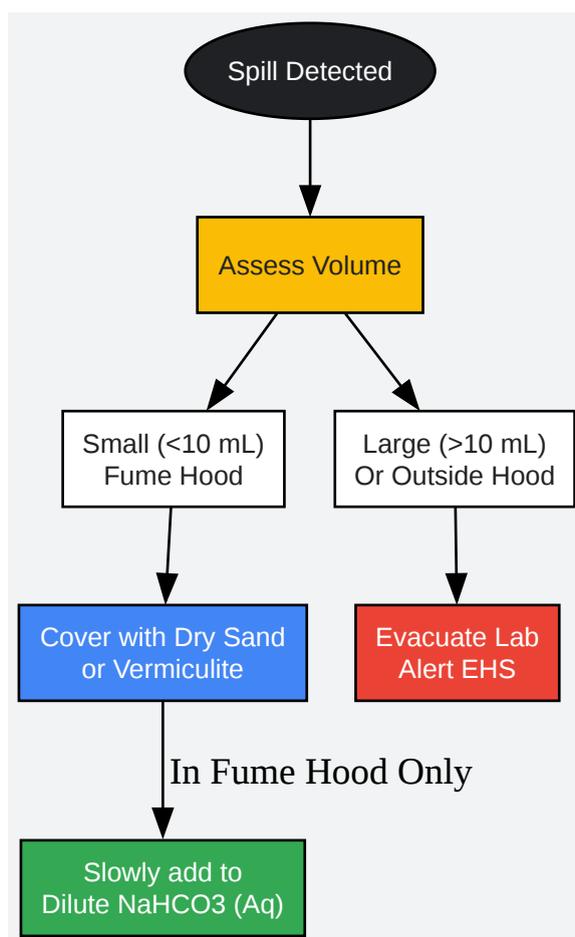
Figure 1: Inert atmosphere transfer workflow to prevent hydrolysis and HCl formation.

Part 4: Emergency Response & Spill Logic

In the event of a spill, do not use water.[7][8] Water will trigger an exothermic hydrolysis reaction, releasing clouds of HCl gas.

Spill Decision Logic

Follow this autonomous decision tree to manage spills safely.



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Figure 2: Emergency response logic for acid chloride spills. Note the strict prohibition of direct water contact during the initial phase.[1][5]

Part 5: Synthetic Utility & Medicinal Chemistry

Context[3][9]

Why This Molecule?

In drug discovery, the 3-n-propoxy-5-fluorobenzoyl motif is strategically designed:

- **Metabolic Stability:** The fluorine at C5 blocks the aromatic ring from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
- **Lipophilic Reach:** The n-propoxy chain extends into hydrophobic pockets (e.g., the ATP-binding site of kinases), improving potency (IC50).
- **Acylation Vector:** The acid chloride is the "activator," allowing this complex motif to be attached to amines (forming amides) or alcohols (forming esters) in a single step.

Standard Reaction Protocol: Amide Coupling

Reaction: 3-n-propoxy-5-fluorobenzoyl chloride + Primary Amine

Amide + HCl

- **Solvent:** Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
- **Base Scavenger:** Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Essential to neutralize the HCl byproduct.
- **Temperature:**
 - . Start cold to control the exotherm.
- **Quench:** Add saturated solution after the reaction is complete to hydrolyze unreacted acid chloride.

Part 6: Waste Disposal

Protocol:

- Hydrolysis: Dissolve waste material in a combustible solvent (e.g., acetone).
- Neutralization: Slowly pour the organic solution into a stirred beaker of 5% Sodium Bicarbonate () or Sodium Hydroxide (). Caution: Gas evolution () and heat.
- Disposal: Check pH (must be 6–9). Dispose of the aqueous layer as halogenated aqueous waste and the organic layer as halogenated organic solvent waste.

References

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